Carmegliptin dihydrochloride

Description

Contextualization within Dipeptidyl Peptidase IV (DPP-4) Inhibitor Research

The development of dipeptidyl peptidase-IV (DPP-4) inhibitors represents a significant advancement in the therapeutic landscape. newdrugapprovals.org DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). newdrugapprovals.orgijbpas.com The inhibition of DPP-4 prevents the degradation of these incretins, leading to higher circulating levels and consequently enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. newdrugapprovals.orgijbpas.com

The quest for novel and effective DPP-4 inhibitors has led to the synthesis and evaluation of a large number of compounds. researchgate.net These inhibitors are broadly classified into peptidomimetics and non-peptidomimetics. researchgate.net Carmegliptin (B1668243) falls into the latter category, representing a structural advancement over earlier DPP-4 inhibitors like sitagliptin (B1680988) and vildagliptin. newdrugapprovals.orgresearchgate.net Its unique aminobenzo[a]quinolizine core and (S)-4-fluoromethyl-pyrrolidinone moiety were designed to interact optimally with the S1 specificity pocket of the DPP-4 enzyme. researchgate.netresearchgate.net The development of carmegliptin and other structurally diverse DPP-4 inhibitors has been a key focus of medicinal chemistry research, aiming to improve potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net

Rationale for Carmegliptin Dihydrochloride (B599025) as a Subject of Academic Inquiry

The primary rationale for the academic investigation of carmegliptin dihydrochloride stems from its potential as a therapeutic agent. nih.gov As a potent and selective DPP-4 inhibitor, it offered a promising mechanism for improving glycemic control. nih.govnih.gov The design, synthesis, and structure-activity relationship (SAR) studies of carmegliptin and its analogs have been a significant area of research, contributing to a deeper understanding of the structural requirements for potent DPP-4 inhibition. researchgate.net

Furthermore, the characterization of carmegliptin's interaction with the DPP-4 enzyme, including X-ray crystallography studies of the enzyme-inhibitor complex, has provided valuable insights into the molecular basis of its activity. researchgate.netresearchgate.net Preclinical studies in animal models were conducted to evaluate its efficacy. researchgate.net Although it advanced to phase 2 clinical trials, it has not progressed to market. nih.govdrugbank.com Nevertheless, the research surrounding carmegliptin has contributed valuable knowledge to the field of DPP-4 inhibitor development and serves as an important case study in drug discovery and design. researchgate.netscribd.com

Research Findings Summary

| Property | Finding |

| Molecular Formula | C20H30Cl2FN3O3 nih.gov |

| Molecular Weight | 450.4 g/mol nih.gov |

| Mechanism of Action | Inhibitor of Dipeptidyl peptidase IV (DPP-4) ebi.ac.uk |

| Parent Compound | Carmegliptin nih.gov |

| Clinical Development | Reached Phase 2 clinical trials nih.govdrugbank.com |

| Key Structural Features | Aminobenzo[a]quinolizine core, (S)-4-fluoromethyl-pyrrolidinone moiety researchgate.netresearchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

813452-14-1 |

|---|---|

Molecular Formula |

C20H30Cl2FN3O3 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one;dihydrochloride |

InChI |

InChI=1S/C20H28FN3O3.2ClH/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2;;/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3;2*1H/t12-,15+,16+,17+;;/m1../s1 |

InChI Key |

DDKJYXSAKVWFLS-LSKWAPIISA-N |

SMILES |

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC.Cl.Cl |

Canonical SMILES |

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl |

Origin of Product |

United States |

Structural Biology and Molecular Design of Carmegliptin

Structural Framework of Carmegliptin (B1668243)

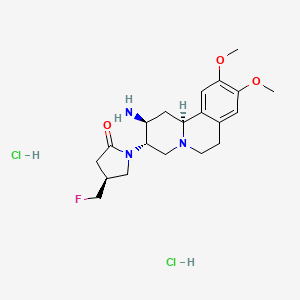

The molecular structure of Carmegliptin is characterized by three principal components that are crucial to its inhibitory function. Its IUPAC name is (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one. nih.gov

The foundation of Carmegliptin's structure is a rigid tricyclic aminobenzo[a]quinolizine core. This complex scaffold serves to properly orient the other functional groups for optimal binding within the DPP-4 active site. The design and synthesis of DPP-4 inhibitors based on this scaffold have been a key area of research. researchgate.netresearchgate.netnih.gov This framework provides a crucial π–π interaction with a phenylalanine residue in the enzyme's active site, contributing to the compound's binding affinity. newdrugapprovals.org

A key feature of Carmegliptin and other "gliptin" DPP-4 inhibitors is the presence of a pyrrolidinone ring. newdrugapprovals.org This moiety is designed to mimic the proline residue of the natural substrates of the DPP-4 enzyme. newdrugapprovals.org The pyrrolidinone ring is a common structural element in this class of drugs, and its substituents play a critical role in determining the inhibitor's potency and selectivity. newdrugapprovals.orgwikipedia.org In Carmegliptin, this N-substituted lactam is pivotal for its interaction with the enzyme. researchgate.net

Attached to the pyrrolidinone ring is a fluoromethyl group. nih.gov X-ray crystallography has shown that this 4-fluoromethyl substituent extends into and occupies a lipophilic niche within the S1 pocket of the DPP-4 enzyme. researchgate.netnewdrugapprovals.org This interaction significantly enhances the binding affinity of the molecule. researchgate.net The introduction of fluorine can also modulate the compound's physicochemical properties.

Structure-Activity Relationships (SAR)

The development of Carmegliptin involved detailed SAR studies to refine its molecular structure for optimal DPP-4 inhibition.

Research has described a class of DPP-4 inhibitors based on aminobenzo[a]quinolizines that feature non-aromatic substituents designed to interact with the S1 specificity pocket of the enzyme. researchgate.netresearchgate.netnih.gov The S1 pocket of DPP-4 is known to be hydrophobic. nih.govsemanticscholar.orgmdpi.com The size and nature of the substituent on the pyrrolidinone ring have a significant impact on the inhibitory activity.

For instance, studies comparing different unsubstituted lactam rings showed that the five-membered pyrrolidinone ring was not large enough to adequately occupy the S1 pocket on its own, whereas a six-membered piperidinone ring was more potent. researchgate.netresearchgate.net However, the introduction of specific substituents on the pyrrolidinone ring dramatically improved potency. The SAR data below illustrates the effect of different substituents at the 4-position of the pyrrolidinone ring.

| Compound | Substituent (R) | DPP-IV IC₅₀ (nM) |

| 8a | H | 480 |

| 8j | 4-Me | 9.3 |

| 8k | 4-Et | 18 |

| 8p (Carmegliptin) | 4-CH₂F | 1.8 |

| Data sourced from research on aminobenzo[a]quinolizine-based DPP-IV inhibitors. researchgate.net |

As the table shows, substituting the pyrrolidinone ring led to a significant increase in potency. The 4-methyl derivative (8j ) showed a more than 50-fold improvement over the unsubstituted compound (8a ). The 4-fluoromethyl-pyrrolidinone (8p , Carmegliptin) was identified as a particularly potent inhibitor. researchgate.net

The molecular design of Carmegliptin incorporates a deliberate distribution of polar and non-polar elements to achieve high affinity and favorable pharmacokinetic properties. The aminobenzo[a]quinolizine core contains polar amine and dimethoxy groups, which facilitate several hydrogen bonds with the enzyme active site. newdrugapprovals.org In contrast, the fluoromethyl group is designed to interact with a hydrophobic region (the S1 pocket). researchgate.netnewdrugapprovals.org

This balanced distribution of polarity is crucial. The lactam carbonyl group's dipole moment also contributes to the binding interactions. researchgate.net This strategic arrangement of polar and lipophilic regions within the same molecule allows for specific, high-affinity binding to multiple subsites of the DPP-4 enzyme, including the hydrophobic S1 pocket and other regions that accommodate hydrogen bonding. newdrugapprovals.orgnih.gov This optimization of polarity distribution is a key factor in the molecular design of potent and selective enzyme inhibitors like Carmegliptin.

Rational Design Principles

The creation of Carmegliptin was not a matter of chance but the result of a deliberate and rational drug design process. This process leveraged a deep understanding of the target enzyme's structure and employed systematic methodologies to optimize the lead compound.

X-ray Guided Design Approaches in Inhibitor Development

A cornerstone of modern drug discovery is structure-based design, which relies on the three-dimensional structure of the target protein to guide the design of complementary inhibitor molecules. jddtonline.info In the development of DPP-4 inhibitors, X-ray crystallography has been an indispensable tool, providing detailed atomic-level maps of the enzyme's active site. nih.gov

The design of Carmegliptin was based on a class of inhibitors featuring an aminobenzo[a]quinolizine scaffold. nih.gov This core was designed to interact with key residues in the DPP-4 active site, while various non-aromatic substituents were explored to occupy the S1 specificity pocket of the enzyme. nih.gov To validate the design principles, the X-ray crystal structure of Carmegliptin (also referred to as compound 8p in developmental literature) in complex with the DPP-4 enzyme was determined. researchgate.netnih.gov This confirmed the intended binding mode and provided crucial insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that underpin its high inhibitory potency. researchgate.net

Lead Compound Optimization Methodologies

The journey from an initial, moderately active compound (a "hit") to a drug candidate like Carmegliptin involves a rigorous process of lead compound optimization. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing aims to enhance a molecule's desirable properties while minimizing undesirable ones. The primary goals are to improve potency, increase selectivity against related enzymes, and establish favorable pharmacokinetic properties. researchgate.net

The transformation of a hit into a lead is a multi-parameter optimization challenge. Initial hits, often identified through screening campaigns, may have modest potency and lack the necessary drug-like properties for therapeutic use. Medicinal chemists employ various strategies to refine these molecules. For DPP-4 inhibitors, a key challenge is achieving high selectivity against other closely related proteases, such as DPP-8 and DPP-9, to avoid potential adverse effects. researchgate.net This is accomplished by systematically modifying the hit's structure to exploit subtle differences in the active sites of these enzymes. Computational approaches and molecular modeling are often used to predict which modifications are most likely to improve potency and selectivity before undertaking chemical synthesis. nih.gov

To systematically explore the structure-activity relationships (SAR), researchers design and synthesize compound libraries, which are collections of structurally related analogs. ecnu.edu.cn This approach was central to the optimization of the Carmegliptin scaffold. By creating a series of aminobenzo[a]quinolizine derivatives with different substituents on the pyrrolidinone ring, scientists were able to map how specific structural changes affected the compound's ability to inhibit DPP-4. researchgate.net

The data gathered from these libraries provide a clear picture of the chemical features required for optimal activity. For instance, the introduction of fluorine atoms or the alteration of functional groups can have a significant impact on binding affinity. researchgate.net The table below presents data for a selection of substituted pyrrolidinone derivatives related to the development of Carmegliptin, illustrating the SAR exploration process.

| Compound | Substituent (R) | Additional Modifications | Stereochemistry at C(4) | Human DPP-4 IC50 (nM) |

|---|---|---|---|---|

| 8n | -CH₂-CF₃ | - | R/S | 6.3 |

| 8o | -CH₂-CF₃ | - | R | 5.8 |

| 8p (Carmegliptin) | -CH₂-CF₃ | Fluorine on quinolizine ring | R/S | 5.4 |

| 8q | -CH₂-CF₃ | Fluorine on quinolizine ring | S | 5.5 |

Data sourced from developmental research on Carmegliptin. researchgate.net

This systematic exploration allows for the identification of the optimal combination of structural features, leading to the selection of a final lead compound, like Carmegliptin, for further clinical development. researchgate.net

Chemical Synthesis and Derivatization of Carmegliptin Dihydrochloride

Synthetic Route Design and Optimization

Key Synthetic Transformations in Carmegliptin (B1668243) Synthesis

The construction of the Carmegliptin molecule relies on a series of powerful chemical transformations. These reactions are selected for their efficiency, scalability, and ability to build the complex molecular architecture.

The Bischler-Napieralski reaction is a well-established and powerful method for synthesizing dihydroisoquinolines, which are key structural motifs. This reaction is recognized as a viable strategy for the construction of benzo[a]quinolizidines, the core heterocyclic system of Carmegliptin nih.gov. The reaction typically involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). This transformation proceeds via an intramolecular electrophilic aromatic substitution to form the critical ring system. While it is a foundational method for accessing the benzo[a]quinolizidine skeleton, more recent optimized syntheses of Carmegliptin have employed alternative convergent strategies to build the tricyclic core acs.orgnih.gov.

A key step in the optimized synthesis of Carmegliptin is an intramolecular Mannich-type cyclization. This reaction is part of a sequence that efficiently assembles the tricyclic core of the molecule acs.org. Following an initial addition step, the resulting intermediate undergoes this cyclization to form the final ring of the benzo[a]quinolizine system. The Mannich reaction is a fundamental carbon-carbon bond-forming process that, in this synthesis, involves the reaction of an iminium ion equivalent with an enolizable carbon nucleophile within the same molecule, leading to the formation of the heterocyclic structure researchgate.netrsc.org.

The manufacturing process for Carmegliptin begins with a highly efficient decarboxylative Mannich addition. This reaction, followed by the Mannich cyclization, serves to construct the tricyclic core acs.org. This sequence is a powerful method for carbon-carbon bond formation where a carboxylic acid is used as a nucleophile precursor, releasing carbon dioxide as the only byproduct chemistryviews.org. This specific application provides a streamlined and atom-economical approach to the complex core structure of Carmegliptin acs.org.

Table 1: Key Steps in the Assembly of Carmegliptin's Tricyclic Core

| Step | Reaction Type | Description |

| 1 | Decarboxylative Mannich Addition | Initial C-C bond formation to create a key intermediate. |

| 2 | Intramolecular Mannich Cyclization | Ring-closing reaction to form the tricyclic benzo[a]quinolizine system. |

Stereoselective Synthesis Strategies for Carmegliptin

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is critical for the biological activity of Carmegliptin. The synthesis employs a sophisticated method to control the stereogenic centers.

A pivotal strategy in the synthesis of Carmegliptin is the use of crystallization-induced dynamic resolution (CIDR), also referred to as crystallization-induced diastereomer transformation (CIDT) acs.orgresearchgate.net. This technique is applied to an enamine intermediate to set the stereochemistry of the molecule. The process involves the reaction of the racemic enamine with a chiral resolving agent, (S,S)-dibenzoyltartaric acid acs.org.

This forms two diastereomeric salts. In solution, the enamine intermediate can interconvert between its stereoisomers (epimerize). However, one of the diastereomeric salts is significantly less soluble and selectively crystallizes out of the solution. According to Le Châtelier's principle, the equilibrium in the solution shifts to continuously replenish the isomer that is crystallizing, theoretically allowing for a near-quantitative conversion of the racemic mixture into the single desired diastereomer researchgate.net. This highly efficient process is followed by a diastereoselective reduction of the enamine to establish the final, fully functionalized tricyclic core with its three stereogenic centers correctly configured acs.org.

Table 2: Stereoselective Synthesis Step

| Technique | Intermediate | Resolving Agent | Outcome |

| Crystallization-Induced Dynamic Resolution (CIDR/CIDT) | Enamine Intermediate | (S,S)-Dibenzoyltartaric Acid | Isolation of a single diastereomeric salt, setting the desired stereochemistry. |

Diastereoselective Enamine Reduction Methodologies

The synthesis of Carmegliptin involves a critical step where the core tricyclic structure is established with precise stereochemistry. A key part of this process is the diastereoselective reduction of an enamine intermediate. acs.org An efficient, large-scale synthesis of Carmegliptin reports the assembly of the tricyclic core through a sequence involving a decarboxylative Mannich addition followed by a Mannich cyclization. acs.org

This sequence leads to the formation of a crucial enamine intermediate. To control the stereochemistry at the three chiral centers, a process of crystallization-induced dynamic resolution is employed using (S,S)-dibenzoyltartaric acid. This resolution is followed by a diastereoselective enamine reduction, which ultimately yields the fully functionalized tricyclic core with the desired stereoconfiguration. acs.org The subsequent steps in the synthesis include the introduction of a nitrogen atom via a Hofmann rearrangement and coupling with (S)-fluoromethyl lactone, followed by cyclization to a lactam and deprotection to afford Carmegliptin. acs.org

Process Chemistry Considerations for Scalable Production

Modern scalable production of active pharmaceutical ingredients (APIs) often incorporates principles of flow chemistry and process automation to enhance safety and efficiency. researchgate.netmdpi.com While specific details for Carmegliptin's scaled-up process are proprietary, general considerations in the pharmaceutical industry for such processes include:

Reactor Technology: The choice of reactor is critical. For hazardous or highly exothermic reactions, continuous stirred-tank reactors (CSTRs) or specialized microreactors might be employed over traditional batch reactors to ensure better temperature control and safety. mdpi.comalmacgroup.com

Process Automation: Automated systems are used to monitor and control critical process parameters such as temperature, pressure, and reagent flow rates in real-time. This leads to improved consistency, reliability, and spacetime yield. researchgate.netmdpi.com

Downstream Processing: Efficient and scalable methods for product isolation and purification are essential. This can involve continuous filtration and crystallization systems to handle large quantities of material. researchgate.net

Safety and Environmental Impact: The use of hazardous reagents, such as in nitration or when using highly corrosive acids like chlorosulfonic acid, requires careful equipment selection and process design to minimize risks and environmental footprint. mdpi.comalmacgroup.com The long, linear chemical synthesis process typical for complex molecules necessitates meticulous planning for resource and time management. almacgroup.com

| Process Consideration | Objective for Scalable Production | Example Technologies/Methods |

| Synthesis Efficiency | Maximize overall yield, minimize steps | Short, convergent synthesis routes acs.org |

| Safety | Control of exotherms, handling of hazardous materials | Flow reactors, automated control systems researchgate.netmdpi.com |

| Consistency | Reproducible product quality and purity | Process Analytical Technology (PAT), feedback controllers researchgate.net |

| Throughput | High spacetime yield to meet demand | Continuous manufacturing, CSTRs researchgate.netalmacgroup.com |

| Isolation & Purification | Efficient and scalable product recovery | Continuous filtration, crystallization-induced resolution acs.orgresearchgate.net |

Synthesis of Carmegliptin Analogues and Derivatives

Design Principles for Novel Analogues

The design of novel analogues of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, including those related to Carmegliptin, is guided by several key principles aimed at improving potency, selectivity, and pharmacokinetic properties. A primary strategy is structure-based drug design (SBDD), which utilizes the three-dimensional structure of the DPP-4 enzyme to guide molecular modifications. nih.gov

Key design principles include:

Targeting Specific Pockets: The active site of DPP-4 has distinct pockets (e.g., S1, S2). Analogues are designed to optimize interactions with amino acid residues in these pockets. For example, modifications to the piperazine ring in one inhibitor series were investigated to enhance interactions within the S2 pocket. oatext.com

Enhancing Binding Interactions: X-ray co-crystallography studies can reveal key binding interactions. For instance, identifying Arg125 as a suitable target residue led to the design of analogues with multiple hydrogen bond acceptors to engage with its guanidino group, aiming for stronger inhibitory activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: This involves replacing a core part of the molecule (scaffold) with a structurally different unit while retaining similar biological activity. This can lead to novel chemical series with improved properties. Starting from a natural product, scaffold hopping and electrostatic complementary methods led to a 7400-fold increase in potency for a series of DPP-4 inhibitors. nih.gov

Improving Metabolic Stability: A significant challenge in drug design is ensuring the molecule is not rapidly metabolized in the body. Replacing a quinazolinone ring with a pyrimidinedione in one series of compounds led to the discovery of Alogliptin, which had improved metabolic stability.

Exploration of Heterocyclic Modifications in DPP-4 Inhibitors

The structural diversity of these heterocyclic systems is extensive:

Five-Membered Heterocycles: Cyanopyrrolidines are a prominent group of peptidomimetic inhibitors, designed to mimic the proline-containing substrates of DPP-4. Vildagliptin and Saxagliptin are well-known examples. Other five-membered rings like 1,2,4-triazoles have also been incorporated into potent inhibitors.

Six-Membered Heterocycles: Piperazine derivatives are common, as are pyrimidinones and pyrimidinediones. The development of Alogliptin involved replacing a quinazolinone core with a pyrimidinedione, which enhanced metabolic stability. nih.gov

Fused and Polycyclic Systems: Many potent inhibitors are built on fused heterocyclic systems. Sitagliptin (B1680988) features a bicyclic 5-6 system. Omarigliptin contains a fused 5-5 bicyclic system. Carmegliptin is based on a tricyclic benzo[a]quinolizidine structure.

| Heterocyclic Core | Example DPP-4 Inhibitor(s) | Significance |

| Cyanopyrrolidine | Vildagliptin, Saxagliptin | Mimics the natural proline substrate of DPP-4. |

| Pyrimidinedione | Alogliptin | Provided enhanced metabolic stability over previous scaffolds. nih.gov |

| Xanthine | Linagliptin | A distinct chemical class among DPP-4 inhibitors. nih.gov |

| Fused Triazolopiperazine | Sitagliptin | A prominent example of a bicyclic 5-6 system. |

| Benzo[a]quinolizidine | Carmegliptin | A tricyclic core structure. |

Derivatization for Enhanced Selectivity

A critical aspect of designing DPP-4 inhibitors is ensuring high selectivity for DPP-4 over other closely related proteases, such as DPP-8 and DPP-9, to minimize the potential for off-target effects. Derivatization, the process of making a derivative of a lead compound by small chemical modifications, is a key strategy to achieve this.

The replacement of a quinazolinone scaffold with a pyrimidinedione ring led to the discovery of Alogliptin, which exhibits extraordinary selectivity—over 10,000-fold greater for DPP-4 compared to DPP-8 and DPP-9. This highlights how modifying the core heterocycle can dramatically influence the selectivity profile.

Further strategies involve modifying the side chains attached to the core scaffold. For instance, while some isoindole derivatives were found to inhibit both DPP-IV and DPP-8/9, further research involving the introduction of a more complex peptide side chain resulted in higher selectivity for DPP-8 over DPP-9, demonstrating that peripheral modifications can fine-tune the selectivity profile. In another example, the derivatization of licochalcone A analogs showed that introducing specific substituents, such as a 3'-nitro group, not only improved DPP-4 inhibition but also contributed to good selectivity over DPP-9 and other proteases. nih.gov

Enzymology and Pharmacodynamics of Carmegliptin

Dipeptidyl Peptidase IV (DPP-4) Inhibition Mechanism

The mechanism by which carmegliptin (B1668243) inhibits DPP-4 involves specific and high-affinity binding to the enzyme's active site. The design, synthesis, and structure-activity relationships of a class of DPP-4 inhibitors based on aminobenzo[a]quinolizines led to the selection of carmegliptin for clinical development. researchgate.net

The precise molecular interactions of carmegliptin within the DPP-4 active site have been elucidated through X-ray crystallography. The crystal structure of carmegliptin in complex with human DPP-4 has been resolved to a resolution of 2.40 Å, providing a detailed view of the enzyme-inhibitor complex. rcsb.org This structural data reveals that carmegliptin, a non-aromatic substituted pyrrolidinone derivative, occupies the S1 specificity pocket of the enzyme. researchgate.net The binding is characterized as an electrostatically driven process. vetmeduni.ac.atnih.gov

Carmegliptin demonstrates potent, high-affinity binding to the DPP-4 enzyme. ncats.io Research findings have reported varying, but consistently potent, inhibitory concentrations (IC50). One study determined an IC50 value of 6.8 nM from binding assays. rcsb.org Another report indicates an even lower IC50 of 0.98 nM. pharmpharm.ru The binding of gliptins like carmegliptin to DPP-4 is generally a rapid process, while off-rates are typically slow, contributing to a long duration of action. vetmeduni.ac.atnih.gov This kinetic profile is often dominated by enthalpy, which is indicative of strong ionic interactions and well-shielded hydrogen bonds. vetmeduni.ac.atnih.gov

Table 1: In Vitro Inhibitory Activity of Carmegliptin Against Human DPP-4

| Parameter | Value | Source(s) |

|---|---|---|

| IC50 | 6.8 nM | rcsb.org |

The stable binding of carmegliptin within the DPP-4 active site is mediated by interactions with several key amino acid residues. researchgate.net X-ray structure analysis has identified important interaction motifs involving:

Glu205 and Glu206: These glutamic acid residues are crucial for binding. researchgate.net

Tyr662: This tyrosine residue is also a key interaction point. researchgate.net

Arg125: The positive charge of this arginine residue plays a significant role in the interaction. researchgate.net

These interactions anchor the inhibitor within the active site, leading to potent and effective inhibition of the enzyme's activity.

Selectivity Profile Against Dipeptidyl Peptidase Homologues

A critical aspect of a DPP-4 inhibitor's profile is its selectivity over other related enzymes, particularly dipeptidyl peptidase 8 (DPP-8) and dipeptidyl peptidase 9 (DPP-9). mdpi.comnih.gov These enzymes are homologous to DPP-4, and a lack of selectivity could potentially lead to off-target effects. nih.gov Carmegliptin has been shown to be highly selective for DPP-4. researchgate.netpharmpharm.ru

Carmegliptin exhibits a high degree of selectivity for DPP-4 over DPP-8. researchgate.net Initial reports indicated that this selectivity was greater than 100-fold. researchgate.net Subsequent research has demonstrated an even more pronounced selectivity, with carmegliptin being over 6,000 times more selective for DPP-4 than for DPP-8. pharmpharm.ru

Similar to its selectivity over DPP-8, carmegliptin also shows significant differentiation from DPP-9. The selectivity for DPP-4 over DPP-9 was initially reported as being greater than 100-fold. researchgate.net Later findings confirmed a much higher selectivity ratio of over 6,000-fold, underscoring the specific nature of its inhibitory action. pharmpharm.ru

Table 2: Selectivity Profile of Carmegliptin

| Enzyme | Selectivity Ratio (vs. DPP-4) | Source(s) |

|---|---|---|

| DPP-8 | >100-fold | researchgate.net |

| DPP-9 | >100-fold | researchgate.net |

| DPP-8 | >6,000-fold | pharmpharm.ru |

Table of Mentioned Compounds

| Compound Name |

|---|

| Alogliptin |

| Carmegliptin |

| Carmegliptin dihydrochloride (B599025) |

| Glibenclamide |

| Gliclazide |

| Glimepiride |

| Glipizide |

| Gliquidone |

| Glyburide |

| Linagliptin |

| Metformin |

| Pioglitazone |

| Saxagliptin |

| Sitagliptin (B1680988) |

| Teneligliptin |

Methodologies for Assessing Enzyme Selectivity

The selectivity of Carmegliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical aspect of its pharmacological profile, ensuring that its therapeutic effects are targeted and the potential for off-target effects is minimized. The assessment of enzyme selectivity involves a series of in vitro assays that compare the inhibitory activity of Carmegliptin against DPP-4 with its activity against other related enzymes, particularly DPP-8 and DPP-9, as well as Fibroblast Activation Protein (FAP) and DPP-2. pharmpharm.ruresearchgate.net

A primary methodology for determining enzyme selectivity is the use of standard selectivity screenings against a panel of targets. researchgate.net For Carmegliptin, these screenings have been conducted using panels such as the ExpresSProfile, which includes 50 targets, and a non-kinase enzyme profile covering 26 targets. researchgate.net In these assays, a concentration of 10 µM of the compound is typically used to evaluate for any significant off-target activity, with inhibition of over 30% considered significant. researchgate.net

The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity is then expressed as a ratio of the IC50 values for the off-target enzymes to the IC50 value for the target enzyme, DPP-4. A higher ratio indicates greater selectivity for DPP-4.

Carmegliptin has demonstrated a high degree of selectivity for DPP-4. It has an IC50 of 6.8 nM for DPP-4 and exhibits over 100-fold selectivity against DPP-8 and DPP-9, and over 2000-fold selectivity against FAP and DPP-2. pharmpharm.ruresearchgate.net Another source indicates an IC50 of 1.8 nM for DPP-4, with selectivity over 700 times greater for DPP-4 compared to DPP-8 and more than 1460 times greater compared to DPP-9. pharmpharm.ru

Molecular docking studies are also employed to understand the structural basis for this selectivity. semanticscholar.org These computational methods model the interaction between the inhibitor and the active site of the enzymes. The crystal structure of DPP-4 complexed with various inhibitors, including Carmegliptin (PDB ID: 3KWF), provides a detailed view of the binding interactions. semanticscholar.org The S3 region of the DPP isoenzymes is highly variable, and in DPP-4, it accommodates smaller ligand groups compared to DPP-8 and DPP-9, which is a key factor in the selectivity of inhibitors. pharmpharm.ru

In Vitro Pharmacodynamic Characterization of Carmegliptin

The in vitro pharmacodynamic characterization of Carmegliptin is essential for understanding its mechanism of action and predicting its therapeutic effects. This involves evaluating its ability to modulate enzyme activity in cellular systems and utilizing in vitro models to study its broader pharmacodynamic profile.

Evaluation of Enzyme Activity Modulation in Cellular Systems

The primary pharmacodynamic effect of Carmegliptin is the inhibition of DPP-4, which leads to an increase in the levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). ncats.io These hormones play a crucial role in regulating blood glucose levels.

The evaluation of enzyme activity modulation is typically performed using cell-based assays. Cell lines that naturally express DPP-4, such as the human colon adenocarcinoma cell line Caco-2, are often used. medchemexpress.com In these assays, the cells are treated with varying concentrations of Carmegliptin, and the DPP-4 activity in cell extracts is measured. The results are used to determine the IC50 value in a cellular context.

Furthermore, in vitro studies have shown that Carmegliptin is a substrate for the P-glycoprotein (Pgp) transporter, also known as multidrug resistance protein 1 (MDR1). nih.govresearchgate.net This was determined using transfected cell lines, such as MDCKII and LLCPK cells, which overexpress human MDR1. nih.gov These studies measure the transport of Carmegliptin across cell monolayers in the presence and absence of Pgp inhibitors like verapamil. nih.gov While Carmegliptin is a substrate for Pgp, it is not an inhibitor of it. nih.gov

Utility of In Vitro Models for Pharmacodynamic Studies

In vitro models are invaluable for characterizing the pharmacodynamic properties of drugs like Carmegliptin before they proceed to clinical trials. These models provide a controlled environment to study specific mechanisms of action and potential drug-drug interactions.

For instance, in vitro transporter studies using cell lines expressing specific transporters like Pgp (MDR1) and Breast Cancer Resistance Protein (BCRP) have been crucial in understanding the absorption, distribution, and excretion of Carmegliptin. nih.govresearchgate.netnih.gov Studies have shown that Carmegliptin is a good substrate for Mdr1/MDR1 but is not significantly transported by BCRP. researchgate.netnih.gov This information helps in predicting potential interactions with other drugs that are substrates or inhibitors of these transporters.

In vitro metabolism studies using liver microsomes or hepatocytes from different species are also a key component of pharmacodynamic characterization. For Carmegliptin, these studies have demonstrated that it is highly resistant to hepatic metabolism across all tested species. researchgate.netnih.gov This finding, that virtually the entire administered dose is excreted unchanged, is a significant pharmacodynamic characteristic. researchgate.netnih.gov

The use of hyperglycemic db/db mice models has also been instrumental in confirming the in vivo efficacy of Carmegliptin. researchgate.net These studies demonstrated an improvement in glucose tolerance and a significant reduction in fasting blood glucose levels after administration of the compound. researchgate.net

Table of Selectivity of Carmegliptin for DPP-4 vs. Other Enzymes

| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 (Fold) - Source 1 | Selectivity vs. DPP-4 (Fold) - Source 2 |

| DPP-4 | 1.8 / 6.8 | - | - |

| DPP-8 | - | >700 | >100 |

| DPP-9 | - | >1460 | >100 |

| FAP | - | - | >2000 |

| DPP-2 | - | >2000 | - |

Preclinical Pharmacokinetics and Metabolism of Carmegliptin

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Pharmacokinetic and excretion studies for carmegliptin (B1668243) were carried out in rats, dogs, and cynomolgus monkeys. nih.govresearchgate.net These investigations showed that carmegliptin has moderate clearance and is distributed extensively throughout the tissues. nih.govnih.gov

The disposition of carmegliptin was evaluated in Wistar rats, Beagle dogs, and cynomolgus monkeys. nih.govresearchgate.net The compound demonstrated variable oral bioavailability across these species, ranging from 28% to 174%. nih.gov In dogs and monkeys, the area under the plasma concentration-time curve (AUC) was observed to increase in a manner that was more than dose-proportional when oral doses were increased from 2.5 to 10 mg/kg. nih.govresearchgate.net This effect is attributed to the saturation of an active secretion mechanism in the intestine. nih.gov

Following the oral administration of radiolabeled [¹⁴C]carmegliptin, recovery of the dose was high, with over 94% of the radioactivity recovered within 72 hours from both Wistar rats and Beagle dogs. nih.govresearchgate.net

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Oral Bioavailability (F%) | Variable (28-174%) nih.gov | Variable (28-174%) nih.gov | Variable (28-174%) nih.gov |

| Dose Proportionality (AUC) | - | More than dose-proportional (2.5-10 mg/kg oral) nih.gov | More than dose-proportional (2.5-10 mg/kg oral) nih.gov |

| Clearance | Moderate nih.gov | Moderate nih.gov | Moderate nih.gov |

| Volume of Distribution | Extensive nih.gov | Extensive nih.gov | Extensive nih.gov |

The clearance of carmegliptin primarily occurs through the excretion of the unchanged drug. nih.govnih.gov Studies with radiolabeled carmegliptin showed that virtually the entire administered dose was excreted without being metabolized. nih.govresearchgate.net The main routes of excretion are via urine, bile, and directly into the intestinal lumen. nih.gov

In Wistar rats, the distribution of the excreted dose was approximately 36% in urine, 19% in bile, and 29% into the intestinal lumen. nih.govresearchgate.net In vitro studies identified carmegliptin as a good substrate for the Mdr1/MDR1 (P-glycoprotein) transporter, indicating active transport is a key part of its secretion. nih.govresearchgate.net Conversely, the Breast Cancer Resistance Protein (Bcrp) transporter is not thought to play a significant role in its disposition. nih.gov

| Excretion Route | Percentage of Dose |

|---|---|

| Urine | ~36% nih.govresearchgate.net |

| Intestinal Lumen | ~29% nih.govresearchgate.net |

| Bile | ~19% nih.govresearchgate.net |

| Total Recovered | >94% nih.govresearchgate.net |

Carmegliptin is characterized by its extensive tissue distribution and a large extravascular volume of distribution. nih.govresearchgate.net This wide distribution throughout the body is a key aspect of its pharmacokinetic profile.

A notable finding from preclinical studies in Wistar rats and Beagle dogs is the very high extravascular distribution of carmegliptin specifically within intestinal tissues. nih.govresearchgate.net This concentration in the gut tissues may have a significant bearing on the compound's therapeutic action. nih.gov

Tissue Distribution Profiles

Metabolic Pathways and Metabolic Stability

The metabolic profile of carmegliptin is distinguished by its high stability and resistance to metabolic breakdown.

A consistent finding across all tested preclinical species (rat, dog, and monkey) is that carmegliptin is highly resistant to hepatic metabolism. nih.govresearchgate.net In vitro experiments confirmed this resistance. nih.gov This is further substantiated by in vivo findings where almost the entire administered dose was recovered as the unchanged parent compound in urine, bile, and feces. nih.govresearchgate.net This indicates that metabolism is not a significant route of elimination for carmegliptin. researchgate.net

Characterization of Excretion Pathways: Renal and Biliary Elimination

Studies conducted in preclinical models, specifically Wistar rats and Beagle dogs, have elucidated the primary excretion routes for carmegliptin. Following oral administration of radiolabeled [¹⁴C]carmegliptin, a high percentage of the dose was recovered. researchgate.netnih.gov The data indicates that the compound is eliminated through multiple pathways, with renal and biliary excretion being significant contributors. libretexts.orgpressbooks.pub

After a 3 mg/kg oral dose, over 94% of the administered radioactivity was recovered within 72 hours in both rats and dogs. researchgate.netnih.gov The elimination of carmegliptin is largely as an unchanged compound, distributed between urine, bile, and direct intestinal secretion. researchgate.netnih.govnih.gov The approximate distribution of the excreted dose is detailed in the table below.

Table 1: Excretion of Carmegliptin in Preclinical Species (% of Administered Dose)

| Excretion Pathway | Percentage of Dose | Species |

|---|---|---|

| Urine | ~19% | Wistar Rats, Beagle Dogs |

| Intestinal Lumen | ~29% | Wistar Rats, Beagle Dogs |

| Bile | ~36% | Wistar Rats, Beagle Dogs |

| Total Recovered | >94% | Wistar Rats, Beagle Dogs |

Data sourced from studies following a 3 mg/kg oral dose of [¹⁴C]carmegliptin. researchgate.netnih.gov

Identification and Quantification of Metabolites

A notable characteristic of carmegliptin in preclinical evaluations is its high resistance to metabolic transformation. researchgate.netnih.gov In vitro assessments using hepatic systems from various species confirmed that the compound does not undergo significant metabolism. researchgate.netnih.gov

Consistent with these in vitro findings, in vivo studies showed that virtually the entire administered radioactive dose was excreted as the unchanged parent drug. researchgate.netnih.gov This resistance to hepatic metabolism means that significant quantities of metabolites are not formed. researchgate.net

Table 2: Metabolic Profile of Carmegliptin in Preclinical Species

| Component | Finding |

|---|---|

| Parent Drug (Carmegliptin) | Excreted almost entirely unchanged. researchgate.netnih.gov |

| Metabolites | Not significantly formed; carmegliptin is highly resistant to hepatic metabolism. researchgate.netnih.gov |

Transporter Interactions

The interaction of carmegliptin with specific drug transporters plays a crucial role in its absorption and elimination.

Substrate Activity for Efflux Transporters (e.g., Mdr1/MDR1)

In vitro studies have identified carmegliptin as a good substrate for the Multidrug Resistance Protein 1 (Mdr1/MDR1), also known as P-glycoprotein (Pgp). researchgate.netnih.govnih.gov This efflux transporter is located in key tissues, including the intestine, liver, and kidney, where it influences drug disposition. nih.govsolvobiotech.com The interaction with Mdr1/MDR1 is believed to be involved in the intestinal and biliary secretion of carmegliptin. nih.gov At higher doses, this intestinal secretion mechanism can become saturated. researchgate.netnih.gov

Table 3: Interaction of Carmegliptin with Mdr1/MDR1 Transporter

| Transporter | Interaction Type | Implication |

|---|

| Mdr1/MDR1 (P-glycoprotein) | Substrate | Involved in the intestinal and biliary secretion of carmegliptin. researchgate.netnih.govnih.gov |

Assessment of Interactions with Other Transporters (e.g., Bcrp)

Further in vitro testing was conducted to assess the interaction of carmegliptin with another important efflux transporter, the Breast Cancer Resistance Protein (Bcrp). researchgate.netnih.gov The results showed that carmegliptin was not significantly transported by Bcrp. researchgate.netnih.gov Therefore, Bcrp is not expected to play a major role in the pharmacokinetic profile of carmegliptin. researchgate.netnih.gov

Table 4: Interaction of Carmegliptin with Bcrp Transporter

| Transporter | Interaction Type | Finding |

|---|

| Bcrp | Substrate Activity | Not a significant substrate; Bcrp is not expected to be involved in carmegliptin transport. researchgate.netnih.gov |

Advanced Analytical Methodologies for Carmegliptin Dihydrochloride Research

Chromatographic Techniques for Compound Analysis

Chromatographic methods are central to the separation and quantification of Carmegliptin (B1668243) dihydrochloride (B599025) from its synthesis precursors, degradation products, and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and confirming the identity of Carmegliptin dihydrochloride active pharmaceutical ingredient (API) and its formulated products. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed and validated to separate Carmegliptin from any potential impurities and degradation products.

The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation. Key parameters that are evaluated include the choice of a stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the pH of the buffer, the column temperature, and the detection wavelength. Given the chromophores present in the Carmegliptin structure, UV detection is a suitable choice.

Key aspects of an HPLC method for this compound would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the main drug peak from impurities, degradation products, and placebo components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Below is a hypothetical data table outlining typical parameters for an RP-HPLC method for the purity and identity profiling of this compound.

| Parameter | Typical Value |

| Stationary Phase | Octadecyl silane (C18), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at a wavelength determined by the UV spectrum of Carmegliptin |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes to ensure elution of all potential impurities |

For the quantification of Carmegliptin in biological fluids such as plasma and for the identification of its metabolites, a more sensitive and selective technique like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is employed. The use of smaller particle size columns in UHPLC allows for faster analysis times and improved resolution.

In a typical UHPLC-MS/MS bioanalytical method, Carmegliptin and an internal standard (often a stable isotope-labeled version of the analyte) are extracted from the biological matrix, commonly through protein precipitation or solid-phase extraction. The separation is performed on a sub-2 µm particle column, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Metabolite identification studies involve analyzing samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine, feces) metabolism studies. The high-resolution mass spectrometry capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are often utilized to obtain accurate mass measurements of potential metabolites, which aids in the elucidation of their elemental composition. The fragmentation patterns of the metabolites are then compared to that of the parent drug to propose the sites of metabolic modification.

A hypothetical set of parameters for a UHPLC-MS/MS method for the quantification of Carmegliptin in human plasma is presented below.

| Parameter | Typical Value |

| UHPLC Column | Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Parent) | [M+H]+ of Carmegliptin → Specific product ion |

| MRM Transition (IS) | [M+H]+ of stable isotope-labeled Carmegliptin → Specific product ion |

| Sample Preparation | Protein precipitation with acetonitrile |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are vital for the structural elucidation and confirmation of the identity of this compound, as well as for its purity assessment.

The definitive structure of this compound is elucidated using a combination of spectroscopic methods.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of Carmegliptin. The molecular formula of Carmegliptin is C₂₀H₂₈FN₃O₃, with a corresponding monoisotopic mass of 377.2115 g/mol . The dihydrochloride salt has a molecular weight of approximately 450.38 g/mol . nih.gov The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the different structural motifs within the molecule, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the Carmegliptin molecule. Characteristic absorption bands for functional groups such as N-H (amines), C=O (amides), and C-O (ethers) would be expected in its IR spectrum.

X-ray Crystallography: Single-crystal X-ray diffraction can provide the absolute three-dimensional structure of the molecule, including its stereochemistry.

While chromatography is the primary tool for quantitative purity assessment, spectroscopic methods can be used for qualitative purity checks and to identify unknown impurities. For instance, NMR can be used to detect impurities that lack a UV chromophore and may not be detected by HPLC-UV. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Similarly, mass spectrometry can be used to identify the mass of impurities, which is the first step in their structural elucidation.

Development of Specialized Bioanalytical Assays

The development of robust and validated bioanalytical assays is a prerequisite for studying the pharmacokinetics of Carmegliptin. As previously mentioned, UHPLC-MS/MS is the gold standard for the quantification of small molecules like Carmegliptin in biological matrices due to its high sensitivity, selectivity, and speed.

The development of a specialized bioanalytical assay for this compound would involve:

Method Development: Optimization of sample extraction, chromatographic separation, and mass spectrometric detection parameters.

Method Validation: A comprehensive validation according to regulatory guidelines (e.g., FDA or EMA) to demonstrate the method's selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability in the biological matrix.

Application: The validated method can then be used for pharmacokinetic studies, enabling the determination of key parameters such as Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve).

The table below summarizes the key validation parameters for a bioanalytical assay.

| Validation Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. |

| Accuracy & Precision | Determined by analyzing quality control (QC) samples at multiple concentration levels on different days. |

| LLOQ | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. |

| Recovery | The efficiency of the extraction procedure. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. |

Quantitative Bioanalytical Method Development for In Vitro and In Vivo Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for the quantitative analysis of drugs and their metabolites in biological matrices. nih.gov Its high sensitivity and selectivity make it ideal for pharmacokinetic and toxicokinetic studies. accp1.org A validated LC-MS/MS method for Carmegliptin would be essential for supporting its development.

Sample Preparation

The initial step in bioanalysis involves the extraction of the analyte from the biological matrix (e.g., plasma, urine, tissue homogenates). The goal is to isolate the drug from interfering endogenous components. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile or methanol is added to the sample to precipitate proteins. While efficient, it may result in less clean extracts.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. It generally provides cleaner samples than PPT. nih.gov

Solid-Phase Extraction (SPE): This is a highly selective method that can yield very clean extracts, significantly reducing matrix effects in the LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The separation of Carmegliptin from any remaining matrix components would be achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A reversed-phase C18 column is commonly used for similar analytes. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode to ensure optimal separation.

For detection, a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and utilizing multiple reaction monitoring (MRM) would be employed. nih.gov This provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions would need to be identified and optimized for Carmegliptin and a suitable internal standard.

Below is a table summarizing typical parameters for a quantitative bioanalytical LC-MS/MS method for a "gliptin" class compound, which would be applicable for Carmegliptin.

| Parameter | Typical Conditions |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |

| Chromatography | UHPLC/HPLC with a C18 reversed-phase column |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | A structurally similar compound, often a deuterated analog |

Method Validation

A comprehensive validation of the bioanalytical method would be performed in accordance with regulatory guidelines (e.g., FDA and EMA). accp1.orgeuropa.euglobalresearchonline.net This would include assessing the method's linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, matrix effect, and stability under various conditions. researchgate.net

Methods for Enantiomeric and Diastereomeric Purity Assessment

Since Carmegliptin is a chiral molecule, it is imperative to control its enantiomeric purity, as different enantiomers can have distinct pharmacological and toxicological profiles. Chiral high-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. unife.it

Chiral Stationary Phases (CSPs)

The key to chiral separation is the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the enantiomeric separation of "gliptin" compounds. cosmosscholars.comresearchgate.net The selection of the appropriate CSP is critical and often requires screening several different columns.

Mobile Phase and Detection

The mobile phase composition plays a crucial role in achieving enantiomeric resolution. youtube.com For polysaccharide-based CSPs, a normal-phase mobile phase consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine modifier like diethylamine (DEA), is frequently used. The ratio of these components is optimized to achieve the best separation.

Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

The table below outlines typical parameters for a chiral HPLC method for assessing the enantiomeric purity of a "gliptin" compound, which could be adapted for Carmegliptin.

| Parameter | Typical Conditions |

| Chromatography | Chiral HPLC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine in various ratios |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Column Temperature | Ambient or controlled |

Method Validation

The chiral HPLC method would be validated to ensure its suitability for its intended purpose. This would involve demonstrating its specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification) for the undesired enantiomer.

Future Research Directions and Translational Perspectives for Carmegliptin Dihydrochloride

Exploration of Novel Target-Mediated Effects Beyond Primary Enzymatic Inhibition

For Carmegliptin (B1668243) specifically, initial selectivity screenings have been crucial in establishing its safety and specificity. Standard assays revealed no significant off-target activity at a concentration of 10 µM across a wide panel of 50 targets and 26 non-kinase enzymes. researchgate.net Furthermore, its selectivity over related proline-specific dipeptidyl peptidases is well-established, showing a greater than 100-fold selectivity for DPP-8 and DPP-9, and over 2000-fold for Fibroblast Activation Protein (FAP) and DPP-II. researchgate.net

Future investigations should aim to build upon this foundation. Exploring the interaction of Carmegliptin at higher concentrations or in specific physiological or pathophysiological states could uncover novel, secondary pharmacological activities. Such research is critical to fully understand the therapeutic potential and any unforeseen effects of long-term administration, moving beyond the well-documented primary inhibition of DPP-4. nih.gov

| Enzyme/Target | Selectivity vs. DPP-4 | Significance |

| DPP-8 | >100-fold | High selectivity is crucial to avoid potential toxicities associated with the inhibition of related enzymes. |

| DPP-9 | >100-fold | Similar to DPP-8, selectivity ensures targeted action and a better safety profile. |

| FAP | >2000-fold | Demonstrates high specificity for the intended DPP-4 target over other peptidases. |

| DPP-II | >2000-fold | Reinforces the targeted mechanism of action of Carmegliptin. |

| Panel of 50 Targets | No significant activity (>30% at 10 µM) | Indicates a low likelihood of broad off-target interactions at therapeutic concentrations. researchgate.net |

| Panel of 26 Non-Kinase Enzymes | No significant activity (>30% at 10 µM) | Further confirms the specific inhibitory profile of the compound. researchgate.net |

Advanced Computational Chemistry and Modeling

Computational chemistry provides powerful tools to refine our understanding of drug-target interactions and to predict the properties of novel chemical entities, thereby accelerating the drug design process.

The initial development of Carmegliptin was significantly informed by its X-ray crystal structure in a complex with the DPP-4 enzyme. nih.gov This provided a static but detailed view of the binding interactions within the enzyme's active site, highlighting key motifs such as Glu205, Glu206, and Tyr662 that are critical for inhibitor binding. researchgate.net

Future research will leverage molecular dynamics (MD) simulations to move beyond this static picture. nih.govchemmethod.com MD simulations model the dynamic behavior of the ligand-enzyme complex over time, offering insights into its stability and the subtle conformational changes that occur in a physiological environment. ekb.egdntb.gov.ua By analyzing metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg), researchers can confirm the stability of the binding predicted by docking studies and gain a more refined understanding of the interactions. nih.govekb.eg For Carmegliptin analogues, these simulations can help predict how structural modifications might alter binding affinity and residence time at the DPP-4 active site.

| Computational Technique | Application in Carmegliptin Research | Key Insights Gained |

| X-Ray Crystallography | Determined the co-crystal structure of Carmegliptin bound to DPP-4. researchgate.netnih.gov | Identified key amino acid interactions (e.g., Glu205, Glu206, Tyr662) and the binding orientation in the active site. researchgate.net |

| Molecular Docking | Predicts the preferred binding mode and affinity of new analogues to the DPP-4 active site. nih.gov | Characterizes molecular interactions and helps filter and prioritize compounds for synthesis. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigates the dynamic behavior and stability of the Carmegliptin-DPP-4 complex over time. biointerfaceresearch.com | Confirms the stability of docking poses, analyzes conformational changes, and refines understanding of binding free energies. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The initial discovery of Carmegliptin involved extensive Structure-Activity Relationship (SAR) studies on a class of inhibitors based on aminobenzo[a]quinolizines. nih.gov

Future QSAR studies can systematize these findings to build predictive models. researchgate.net By using computational descriptors that quantify the physicochemical properties of Carmegliptin analogues, these models can predict their DPP-4 inhibitory potency. researchgate.net A robust QSAR model, validated through rigorous statistical methods, can guide the design of new analogues with potentially improved potency, selectivity, and pharmacokinetic properties, thereby reducing the reliance on costly and time-consuming synthesis and screening of numerous compounds. researchgate.netresearchgate.net

Innovative Synthetic Strategies for Complex Analogues

The synthesis of Carmegliptin is based on a multi-step approach involving the construction of the core aminobenzo[a]quinolizine scaffold. researchgate.net To explore a wider chemical space and develop next-generation analogues, researchers can turn to more innovative and divergent synthetic strategies. nih.gov

Modern synthetic methodologies, such as complexity-to-diversity (CtD) or biomimetic strategies, could be applied to the Carmegliptin scaffold. mdpi.com These approaches allow for the rapid generation of a library of structurally complex and diverse molecules from a common intermediate. For instance, applying ring-distortion strategies (e.g., ring cleavage, rearrangement, or fusion) to the quinolizine core could yield novel heterocyclic systems with unique pharmacological profiles. mdpi.com Such strategies are instrumental in discovering compounds that may overcome challenges like drug resistance or exhibit enhanced target selectivity. nih.gov

Development of Advanced Preclinical Models for Integrated Pharmacokinetic/Pharmacodynamic Investigations

Translating preclinical findings to clinical outcomes is a major challenge in drug development. The initial evaluation of Carmegliptin utilized established animal models, such as Zucker fatty (fa/fa) rats, with techniques like the euglycemic hyperinsulinemic clamp to demonstrate improvements in insulin (B600854) sensitivity. researchgate.net

The future of preclinical evaluation lies in the development and application of more sophisticated and predictive models. pharmajen.com Physiologically-Based Pharmacokinetic (PBPK) modeling, for example, can integrate in vitro data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of Carmegliptin in humans, predicting its pharmacokinetic profile and potential drug-drug interactions. pharmajen.comdntb.gov.ua

Furthermore, advanced in vitro systems like "organ-on-a-chip" models offer a way to study drug effects on human cells in a more physiologically relevant microenvironment, potentially providing better predictions of human efficacy and toxicity than traditional cell cultures or even some animal models. nih.gov Integrating data from these advanced preclinical models can create a more comprehensive pharmacokinetic/pharmacodynamic (PK/PD) understanding, helping to optimize clinical trial designs and better predict clinical success. nih.gov

Q & A

Q. What structural characteristics of Carmegliptin dihydrochloride are critical for its DPP-4 inhibitory activity?

this compound’s efficacy as a DPP-4 inhibitor stems from its pyrrolidinone backbone and the dihydrochloride salt form. The salt enhances solubility and bioavailability, ensuring optimal interaction with the DPP-4 enzyme’s active site. Researchers should analyze crystallographic data or perform molecular docking studies to map binding interactions. Comparative studies with non-salt forms (e.g., free base) can clarify the salt’s role in pharmacokinetics .

Q. What in vitro assays are methodologically robust for validating this compound’s potency?

Use competitive enzyme inhibition assays with fluorescent substrates (e.g., Gly-Pro-AMC) to measure IC₅₀ values. Include positive controls (e.g., Sitagliptin) and validate assays under physiological pH (7.4) and temperature (37°C). Ensure reproducibility by triplicate measurements and statistical analysis (e.g., ANOVA). For selectivity, screen against related proteases like DPP-8/9 .

Q. How does the dihydrochloride salt form impact Carmegliptin’s pharmacokinetic profile?

The dihydrochloride salt improves aqueous solubility, enhancing oral absorption. Researchers should compare plasma concentration-time curves (AUC, Cₘₐₓ) of the salt form versus free base in preclinical models. Use HPLC-MS for quantification and assess urinary/biliary excretion ratios to confirm prolonged half-life claims .

Advanced Research Questions

Q. How to resolve discrepancies in reported efficacy of this compound across different animal models?

Discrepancies may arise from interspecies metabolic differences or dosing regimens. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human efficacy. Cross-validate findings using knockout rodent models (e.g., DPP-4⁻/⁻) to isolate drug effects from endogenous enzyme activity .

Q. What strategies optimize selectivity profiling of this compound in complex biological matrices?

Use affinity chromatography coupled with mass spectrometry to identify off-target binding. Employ tissue homogenates or plasma spiked with the compound to assess matrix effects. For functional selectivity, combine transcriptomic analysis (RNA-seq) with pathway enrichment tools to detect unintended signaling modulation .

Q. What methodological rigor is required for establishing dose-response relationships in chronic toxicity studies?

Design longitudinal studies with escalating doses (e.g., 1–100 mg/kg) over 6–12 months. Monitor biomarkers (e.g., serum creatinine, liver enzymes) and histopathological endpoints. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Include recovery phases to assess reversibility of adverse effects .

Data Contradiction and Validation

Q. How to address conflicting in vitro vs. in vivo efficacy data for this compound?

In vitro-in vivo discordance may stem from protein binding or metabolic instability. Perform plasma protein binding assays (e.g., equilibrium dialysis) and simulate hepatic metabolism using microsomal incubations. Validate with pharmacodynamic markers (e.g., plasma GLP-1 levels) in animal models .

Q. What analytical techniques ensure batch-to-batch consistency in this compound synthesis?

Implement orthogonal methods:

- Purity : HPLC with UV detection (≥98% purity threshold).

- Salt stoichiometry : Ion chromatography for chloride quantification.

- Crystallinity : X-ray powder diffraction (XRPD) to confirm polymorphic stability. Reference standards should comply with ICH Q6A guidelines .

Experimental Design Considerations

Q. How to mitigate confounding variables in this compound’s glucose-lowering studies?

Standardize animal diets, circadian cycles, and stress levels. Use telemetry for continuous glucose monitoring instead of intermittent blood sampling. Include sham-treated controls to account for procedural stress .

Q. What statistical approaches are optimal for multicenter trials involving this compound?

Apply mixed-effects models to adjust for center-specific variability. Predefine endpoints (e.g., HbA1c reduction) and use intention-to-treat (ITT) analysis. Power calculations should account for dropout rates (≥20%) and heterogeneity in patient subpopulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.